molecular formula C11H12N2OS B15264017 Imino(methyl)(4-methylquinolin-2-yl)-lambda6-sulfanone

Imino(methyl)(4-methylquinolin-2-yl)-lambda6-sulfanone

Cat. No.: B15264017
M. Wt: 220.29 g/mol
InChI Key: NLXVHWVWMKFFJC-UHFFFAOYSA-N
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Description

Imino(methyl)(4-methylquinolin-2-yl)-lambda6-sulfanone is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)(4-methylquinolin-2-yl)-lambda6-sulfanone typically involves the reaction of 4-methylquinoline with methylamine and sulfur-containing reagents. One common method involves the use of ethyl bromoacetate and bromacetophenone in the presence of sodium acetate in anhydrous ethanol . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(4-methylquinolin-2-yl)-lambda6-sulfanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The quinoline ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Imino(methyl)(4-methylquinolin-2-yl)-lambda6-sulfanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Imino(methyl)(4-methylquinolin-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imino(methyl)(4-methylquinolin-2-yl)-lambda6-sulfanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a quinoline ring with sulfur and imino groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

imino-methyl-(4-methylquinolin-2-yl)-oxo-λ6-sulfane

InChI

InChI=1S/C11H12N2OS/c1-8-7-11(15(2,12)14)13-10-6-4-3-5-9(8)10/h3-7,12H,1-2H3

InChI Key

NLXVHWVWMKFFJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)S(=N)(=O)C

Origin of Product

United States

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